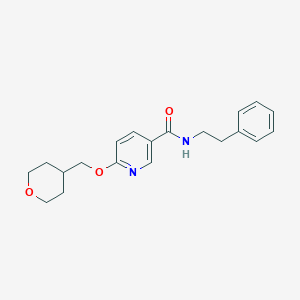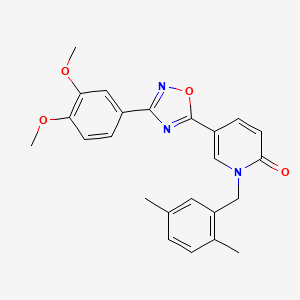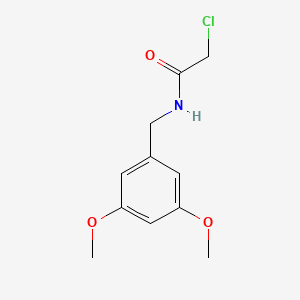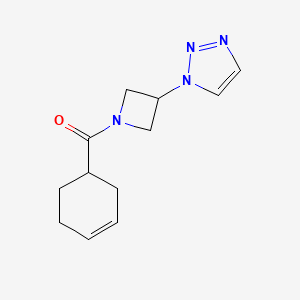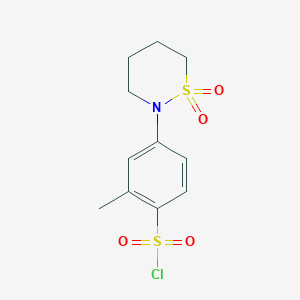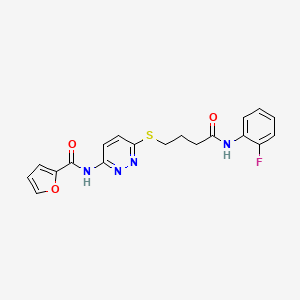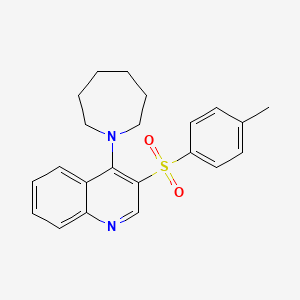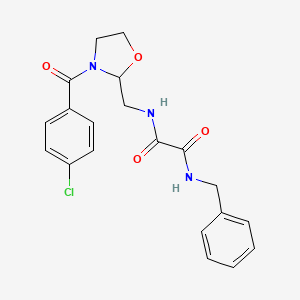
N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide” is a chemical compound with the molecular formula C19H20ClN3O5S and a molecular weight of 437.91. It is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide”. However, it’s available for purchase from various chemical suppliers for research purposes21.Molecular Structure Analysis
The molecular structure of “N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide” is defined by its molecular formula, C19H20ClN3O5S1. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide” are defined by its molecular formula, C19H20ClN3O5S, and its molecular weight, 437.91. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Applications De Recherche Scientifique
Crystal Structures and Interactions
Research on oxazolidin-2-ones, closely related to the compound , reveals their wide use as protective groups for 1,2-amino alcohols and chiral derivatives as chiral auxiliaries. These compounds exhibit a range of weak interactions, including C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, contributing to their diverse structural applications (Nogueira et al., 2015).
Synthesis of New Heterocyclic Compounds
The synthesis of new derivatives based on 1,3-oxazolidine and 1,3-oxazolidin-2-one, which are structurally similar to the target compound, has been explored. These derivatives are prepared through various chemical reactions and are studied for their biological activity (Tlekhusezh et al., 1996).
Antimicrotubule Agents
Compounds structurally related to N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have been synthesized and show promise as inhibitors of cancer cell growth, acting as antimicrotubule agents. They demonstrate significant antiproliferative activity against various cancer cell lines (Stefely et al., 2010).
Photochemical Reactions
Research on atropisomeric benzoylformamides, related to the compound , has shown that they undergo Type II photochemical reactions leading to oxazolidin-4-one photoproducts. This highlights the potential of these compounds in photochemical applications and studies (Jesuraj & Sivaguru, 2010).
Aldose Reductase Inhibitors
Iminothiazolidin-4-one acetate derivatives, which share structural similarities with the compound , have been evaluated as aldehyde reductase inhibitors. These compounds have potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Safety And Hazards
As “N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide” is a research chemical, it’s not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures. However, specific safety and hazard information was not available in the sources I found.
Orientations Futures
The future directions for “N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide” are not clear from the available information. As a research chemical, its use will likely continue to be in the field of scientific research1.
Propriétés
IUPAC Name |
N'-benzyl-N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-16-8-6-15(7-9-16)20(27)24-10-11-28-17(24)13-23-19(26)18(25)22-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEREGUYMNMQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

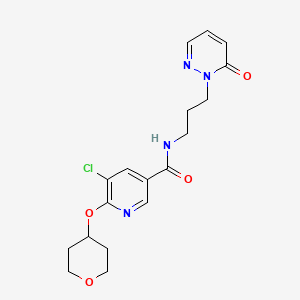

![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)
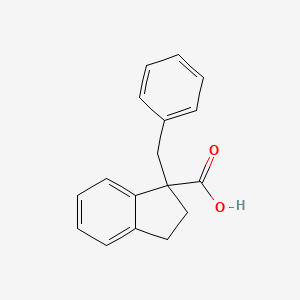
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
